molecular formula C19H17ClN2O4 B2906366 2-{[4-(2-Chlorobenzoyl)piperazin-1-yl]carbonyl}benzoic acid CAS No. 896508-49-9

2-{[4-(2-Chlorobenzoyl)piperazin-1-yl]carbonyl}benzoic acid

Cat. No. B2906366
CAS RN: 896508-49-9
M. Wt: 372.81
InChI Key: YUDHEDOQPKBUOY-UHFFFAOYSA-N
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Description

This compound is known as 2-{[4-(2-Chlorobenzoyl)piperazin-1-yl]carbonyl}benzoic acid. It has a molecular formula of C19H17CLN2O4 . It is a building block used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring attached to a benzoyl group, which is further attached to a benzoic acid group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 372.81 . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.

Scientific Research Applications

Anti-Tubercular Agents

This compound has been investigated for its potential as an anti-tubercular agent. Derivatives of this compound have shown significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This suggests its utility in designing new drugs to combat tuberculosis, especially drug-resistant strains.

Chemical Synthesis

In the realm of chemical synthesis, this compound is used as an intermediate for the preparation of various polymeric materials. For instance, it has been utilized in the synthesis of bisphthalazinone monomers, which are essential for creating poly(arylene ether)s, poly(arylene thioether)s, and poly(arylene sulfone)s . These materials have applications in high-performance plastics and engineering.

Industrial Applications

While specific industrial applications of this compound were not directly found, related compounds have been scaled up for the manufacturing of therapeutic SGLT2 inhibitors, which are used in diabetes therapy . This indicates the potential industrial relevance of similar compounds in large-scale pharmaceutical production.

Environmental Science

The safety profile of this compound is crucial for environmental science. It has been noted to cause skin and eye irritation, and respiratory irritation, which is important information for handling and storage in research and industrial settings . Understanding its safety is essential for its application in any environmental science-related field.

Biotechnology

In biotechnology, the compound’s derivatives could be explored for their affinity and selectivity towards biological receptors. For example, similar compounds have been modified to act as ligands for dopamine receptors . This suggests potential applications in the design of biologically active molecules that can interact with specific cellular targets.

Educational and Research Tool

Lastly, the compound can be used as an educational tool in academic settings, demonstrating reactions at the benzylic position, which is a key concept in organic chemistry . It can also serve as a research tool in studying nucleophilic substitution reactions, which are fundamental to organic synthesis.

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

2-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c20-16-8-4-3-7-15(16)18(24)22-11-9-21(10-12-22)17(23)13-5-1-2-6-14(13)19(25)26/h1-8H,9-12H2,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDHEDOQPKBUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2C(=O)O)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(2-Chlorobenzoyl)piperazin-1-yl]carbonyl}benzoic acid

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